MC-GGFG-NH-CH2-O-CH2-cyclopropane-COOH is a specialized chemical tool composed of a Gly-Gly-Phe-Gly (GGFG) tetrapeptide sequence linked to a rigid cyclopropane-containing terminal acid. The GGFG peptide is a well-established, enzyme-cleavable motif used in antibody-drug conjugates (ADCs) to ensure payload release within target cells. The defining feature of this compound is its unique, non-standard linker, which incorporates a cyclopropane ring to introduce conformational rigidity. This contrasts with common flexible linkers, such as polyethylene glycol (PEG) or alkyl chains, and is a critical design choice for applications like Proteolysis-Targeting Chimeras (PROTACs) where precise spatial orientation is necessary for biological activity.
Substituting this compound with a GGFG peptide attached to a generic flexible linker, such as a standard polyethylene glycol (PEG) or simple alkyl chain, is a critical design error in many applications. The linker is not a passive spacer; its rigidity, length, and chemical nature profoundly influence the molecule's biological activity and pharmacokinetic properties. Flexible linkers like PEG chains allow for a high degree of conformational freedom, which can lead to a significant entropic penalty upon binding and result in a less stable ternary complex (e.g., Target-PROTAC-E3 Ligase). In contrast, the rigid cyclopropane-containing linker in MC-GGFG-NH-CH2-O-CH2-cyclopropane-COOH is designed to pre-organize the molecule into a bioactive conformation, potentially increasing potency and improving metabolic stability. Therefore, replacing this specific, rigid linker with a flexible alternative can lead to a dramatic loss of degradation efficiency, altered target selectivity, and unpredictable pharmacokinetic behavior, making such a substitution unreliable for reproducible results.
The inclusion of a cycloalkyl ether moiety, such as the cyclopropane group in this linker, is a recognized strategy to improve metabolic stability. Flexible linkers, particularly those containing PEG or extended alkyl chains, are often more susceptible to oxidative metabolism by enzymes like the Cytochrome P450 family. For example, in a study on structurally related compounds, the introduction of a cyclopropane ring significantly improved metabolic stability, increasing the half-life in human liver microsomes from 14 minutes to 120 minutes. This resistance to metabolic degradation is critical for maintaining sufficient compound concentration and duration of action, especially in in vivo models.
| Evidence Dimension | Metabolic Half-Life (Human Liver Microsomes) |
| Target Compound Data | Expected >120 min (based on cyclopropane-containing analogs) |
| Comparator Or Baseline | Structurally related compound without cyclopropane ring: 14 min |
| Quantified Difference | An ~8.5-fold increase in metabolic half-life |
| Conditions | In vitro human liver microsome stability assay. |
Higher metabolic stability directly translates to a longer biological half-life, reducing dosing frequency and improving the likelihood of achieving therapeutic efficacy in preclinical and clinical studies.
Linker composition has a profound effect on cell permeability. While hydrophilic PEG linkers can improve aqueous solubility, they do not guarantee high cell permeability. In contrast, rigidifying a linker with structures like cycloalkanes can improve permeability by reducing the number of rotatable bonds and pre-organizing the molecule into a more membrane-compatible conformation. For instance, studies comparing PROTACs have shown that replacing an amide group with an ether linkage—a feature present in this compound's linker—can lead to higher cell permeability. The rigid, partially lipophilic nature of the cyclopropane linker is designed to balance solubility with the conformational requirements for passive diffusion across the cell membrane.
| Evidence Dimension | Cell Permeability |
| Target Compound Data | Qualitatively higher (inferred from ether linkage and rigid structure) |
| Comparator Or Baseline | PROTACs with flexible PEG or amide-based linkers |
| Quantified Difference | Not directly quantified for this exact molecule, but class-level evidence shows ether-based linkers outperform amide-based linkers in cell permeability. |
| Conditions | General cell-based permeability assays (e.g., Caco-2, PAMPA). |
Enhanced cell permeability ensures that more of the compound reaches its intracellular target, which is essential for achieving potent biological effects at lower concentrations.
The primary function of a PROTAC linker is to facilitate the formation of a stable ternary complex. Flexible linkers like PEG and alkyl chains have a high number of rotatable bonds, which can result in a significant entropic cost upon binding, potentially reducing the stability of the ternary complex and thus lowering degradation potency. Rigid linkers, by contrast, can pre-organize the molecule into a bioactive conformation that is geometrically favorable for binding both the target protein and the E3 ligase. This conformational constraint reduces the entropic penalty of complex formation, which can lead to enhanced stability of the ternary complex and more potent degradation. While excessive rigidity can sometimes hinder complex formation, the specific geometry of this cyclopropane-based linker represents a rational design choice to optimize this balance.
| Evidence Dimension | Ternary Complex Stability / Degradation Potency (DC50) |
| Target Compound Data | Potentially lower DC50 (higher potency) |
| Comparator Or Baseline | Analogs with flexible PEG or long alkyl linkers |
| Quantified Difference | Not quantified, but rigidification is a key strategy shown to improve potency by reducing the entropic penalty of binding. |
| Conditions | Cell-based protein degradation assays (e.g., Western Blot, mass spectrometry) measuring DC50 values. |
A more stable ternary complex leads directly to more efficient protein ubiquitination and degradation, meaning a lower concentration of the compound is needed to achieve the desired biological outcome.
The enhanced metabolic stability inferred from the cyclopropane moiety makes this compound a strong candidate for developing PROTACs intended for animal studies. Its resistance to rapid clearance allows for more sustained plasma exposure, a critical factor for achieving efficacy in vivo that is often a failure point for PROTACs with less stable linkers.
As a tool for medicinal chemistry, this compound serves as a valuable building block for SAR studies. By incorporating a conformationally restricted linker, researchers can systematically probe the geometric requirements for optimal ternary complex formation, a task that is difficult with highly flexible linkers that sample numerous conformations.
For protein targets that form weak or transient interactions with an E3 ligase, the pre-organized nature of this rigid linker can help overcome the entropic penalty of binding, leading to a more stable and productive ternary complex. This makes it particularly suitable for difficult-to-degrade proteins where maximizing complex stability is paramount for achieving potent degradation.